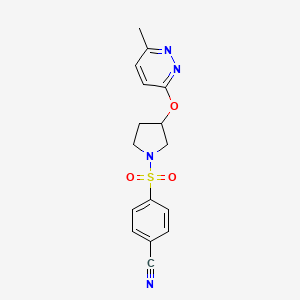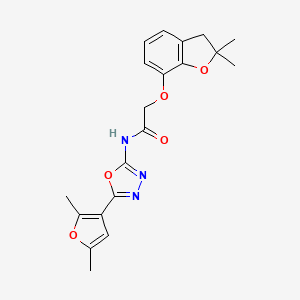
1,2-Dimethyl 4-(chlorosulfonyl)benzene-1,2-dicarboxylate
説明
Synthesis Analysis
The synthesis of compounds related to 1,2-Dimethyl 4-(chlorosulfonyl)benzene-1,2-dicarboxylate involves multi-step chemical reactions, starting from base aromatic compounds and proceeding through sulfonation, chlorination, and esterification. A study by Rublova et al. (2017) described the synthesis of structurally related sterically hindered isomeric forms of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride, which provides insights into the synthesis complexity and the conditions required for such sulfonated aromatic compounds (Rublova, Zarychta, Olijnyk, & Mykhalichko, 2017).
Molecular Structure Analysis
The molecular structure of sulfonated aromatic compounds, including 1,2-Dimethyl 4-(chlorosulfonyl)benzene-1,2-dicarboxylate, is characterized by the presence of sulfonyl groups attached to an aromatic ring, which significantly influences their electronic and steric properties. X-ray crystallography and quantum chemical calculations have been employed to determine the crystal and molecular-electronic structures, providing valuable insights into the molecular geometry, electron distribution, and intramolecular interactions. For instance, the crystal structure analysis by Tang et al. (2008) of a related compound provides a basis for understanding the structural organization and potential reactivity (Tang, Kuan-Zhen, & Yu, 2008).
Chemical Reactions and Properties
Chemical reactions involving 1,2-Dimethyl 4-(chlorosulfonyl)benzene-1,2-dicarboxylate are diverse, reflecting its reactivity towards nucleophiles, electrophiles, and other reactants. The presence of the sulfonyl and carboxylate groups enables a variety of chemical transformations, including nucleophilic substitution, esterification, and coupling reactions. Studies have shown that these compounds can undergo reactions in aqueous solutions, with their reactivity influenced by steric and electronic factors, as well as by solvent effects. For example, the kinetic investigations by Rublova et al. (2017) provide insights into the substitution reactions and the stereo-chemical characteristics influencing reactivity (Rublova et al., 2017).
Physical Properties Analysis
The physical properties of 1,2-Dimethyl 4-(chlorosulfonyl)benzene-1,2-dicarboxylate, such as solubility, melting point, and crystalline structure, are crucial for its application in various domains. These properties are determined by the molecular structure, particularly the arrangement of functional groups and the overall molecular geometry. The study by Kitano et al. (1994) on model compounds offers a comparative perspective on how structural variations affect physical properties, including crystalline structure and molecular packing (Kitano, Ishitani, Inoue, & Ashida, 1994).
Chemical Properties Analysis
The chemical properties of 1,2-Dimethyl 4-(chlorosulfonyl)benzene-1,2-dicarboxylate, such as acidity, reactivity towards different chemical reagents, and stability, are influenced by its functional groups. The sulfonyl and carboxylate groups confer acidity and reactivity towards nucleophilic substitution, making this compound a valuable intermediate in organic synthesis. The study by Doyle et al. (1995) on the synthesis and reactivity of related compounds highlights the influence of functional groups on chemical behavior, including reactivity and potential applications in synthesis (Doyle, Salem, & Willis, 1995).
科学的研究の応用
1. Synthesis and Structural Analysis
The compound has been utilized in the synthesis and crystal structure analysis of sterically hindered organic molecules. For instance, the synthesis of two new structural isomers was achieved through the interaction with chlorosulfonic acid, leading to a detailed understanding of their crystal and molecular-electronic structures. These isomers were organized as molecular crystals and linked into a framework via hydrogen bonds. Such studies provide insight into the electronic structure and stereo-chemical characteristics of such compounds, contributing to the broader field of organic chemistry and materials science (Rublova et al., 2017).
特性
IUPAC Name |
dimethyl 4-chlorosulfonylbenzene-1,2-dicarboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClO6S/c1-16-9(12)7-4-3-6(18(11,14)15)5-8(7)10(13)17-2/h3-5H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKZHLDLGTSWJGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)S(=O)(=O)Cl)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClO6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301334677 | |
| Record name | Dimethyl 4-(chlorosulfonyl)phthalate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301334677 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1152495-27-6 | |
| Record name | Dimethyl 4-(chlorosulfonyl)phthalate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301334677 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2-dimethyl 4-(chlorosulfonyl)benzene-1,2-dicarboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![4-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]-1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole](/img/structure/B2482034.png)


![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2482040.png)
![N-(2,4-dimethoxyphenyl)-2-{[5-(pyridin-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2482041.png)

![4-ethoxy-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)benzamide](/img/structure/B2482046.png)


![2-[(4-Fluorosulfonyloxyphenyl)carbamoyl]-1-benzofuran](/img/structure/B2482050.png)

![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-2-(ethylthio)benzamide](/img/structure/B2482052.png)